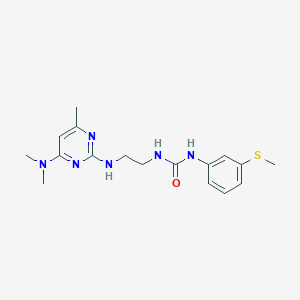
1-(2-((4-(二甲氨基)-6-甲基嘧啶-2-基)氨基)乙基)-3-(3-(甲硫基)苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. Urea derivatives are significant in medicinal chemistry due to their potential as inhibitors and anticancer agents, as evidenced by the synthesis and evaluation of similar compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the introduction of various substituents to optimize interactions with biological targets. For instance, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was performed to optimize the spacer length and to test compounds with greater conformational flexibility . Similarly, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, indicating a methodical approach to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The study of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed that the substituent effect and the breaking of intramolecular hydrogen bonds in urea derivatives are essential for complex formation . This suggests that the molecular structure of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would also be critical for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents present on the urea moiety. The association studies of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts showed that the electronic properties of substituents can significantly affect the formation of complexes . This implies that the chemical reactions involving 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea would be influenced by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on the compound is not provided, the studies of related urea derivatives suggest that these properties are tailored to enhance biological activity and selectivity . The optimal chain length and the presence of aromatic or aliphatic groups can affect the compound's ability to interact with enzymes or receptors, as seen in the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas .
科学研究应用
合成和反应性
- 类似于所讨论的化合物,含有二甲氨基和甲基嘧啶基团的化合物的反应性已被广泛研究。例如,通过 3-二甲氨基-2-甲酰基丙烯腈与各种氨基化合物的缩合反应,已探索了 5-甲酰基胞嘧啶衍生物的合成,从而产生一系列杂环化合物,包括偶氮甲碱和 5-甲酰基硫代胞嘧啶 (Jachak, Mittelbach, & Junek, 1993)。这种反应性构成了合成具有潜在生物活性的复杂分子的基础。
杂环脲
- 对与所讨论化合物在结构上相关的杂环脲的研究表明了它们在形成多氢键复合物方面的潜力。这些脲类表现出浓度依赖性的展开以形成复合物,这在分子自组装和超分子结构设计的研究中具有重要意义 (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001)。
嘧啶衍生物
- 已经研究了 4-烷氧嘧啶 1-氧化物与苯异氰酸酯和苯异硫氰酸酯的反应,导致合成各种嘧啶衍生物。这项研究对于开发在药物化学中具有潜在应用的新型化合物至关重要 (Yamanaka, Niitsuma, & Sakamoto, 1979)。
吡唑并嘧啶和吡唑并三嗪
- 由 N-双(甲硫基)亚甲基氰胺合成新的吡唑并嘧啶和吡唑并三嗪证明了甲硫基和嘧啶基团在杂环化学中的多功能性。这些化合物因其在包括药物化学在内的各种应用中的潜力而被探索 (Abbas-Temirek & Abo-Bakr, 2016)。
安全和危害
Researchers look at the compound’s toxicity and any safety precautions that need to be taken when handling it. This can include looking at its MSDS (Material Safety Data Sheet).
未来方向
Finally, researchers will often discuss potential future directions for research on the compound. This could include potential applications for the compound, or further studies that could be done to better understand its properties or mechanism of action.
属性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBTVIKQHIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)SC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
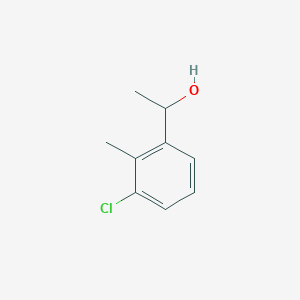
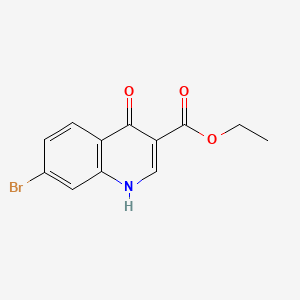
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
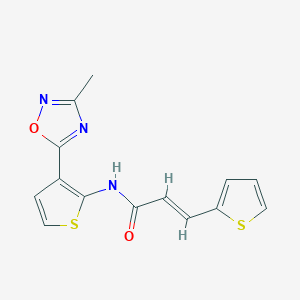
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
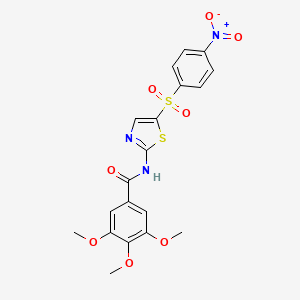
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)